N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[benzyl(methyl)amino]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJZKEXLJVDQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC#N)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616685 | |
| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89690-05-1 | |
| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-N-(3-cyanopropyl)benzylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N-(3-cyanopropyl)benzylamine, a tertiary amine featuring both a benzyl and a cyanopropyl group, holds significance as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic methodologies, and prospective applications, particularly in the context of alkaloid biosynthesis and as a scaffold in medicinal chemistry. Drawing from established chemical principles and data on analogous structures, this document aims to equip researchers with the foundational knowledge required for the effective utilization and further investigation of this compound.
Introduction
N-Methyl-N-(3-cyanopropyl)benzylamine (CAS No. 89690-05-1) is a substituted tertiary amine with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol .[1] Its structure, characterized by a benzyl group for lipophilicity and a polar cyanopropyl tail, imparts a unique combination of properties that make it an attractive building block in synthetic organic chemistry. While specific literature on this compound is sparse, its structural motifs are present in various biologically active molecules and synthetic intermediates. This guide will delve into its characteristics, propose a robust synthetic route based on analogous reactions, and explore its potential roles in drug discovery and natural product synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of N-Methyl-N-(3-cyanopropyl)benzylamine is presented in Table 1.
Table 1: Physicochemical Properties of N-Methyl-N-(3-cyanopropyl)benzylamine
| Property | Value | Source |
| CAS Number | 89690-05-1 | [1] |
| Molecular Formula | C₁₂H₁₆N₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | Clear Colourless Oil | Commercial Supplier Data |
| Synonyms | 4-[Methyl(phenylmethyl)amino]butanenitrile | [2] |
Synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine
Proposed Synthetic Workflow
The proposed synthesis involves a one-step reaction that is typically straightforward to perform in a standard laboratory setting.
Sources
N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE mechanism of action
Technical Guide: Mechanism of Action & Synthetic Utility of N-Methyl-N-(3-cyanopropyl)benzylamine
Executive Summary
N-Methyl-N-(3-cyanopropyl)benzylamine (CAS: 89690-05-1) is a specialized chemical intermediate primarily utilized in the biomimetic synthesis of pyrrolidine and tropane alkaloids . Unlike direct therapeutic agents, its "mechanism of action" is defined by its role as a latent, protected equivalent of N-methylputrescine .
This guide details the molecule's transformation pathways, its critical role in constructing the pharmacophores of nicotine and tropinone derivatives, and the specific chemical mechanisms that allow it to function as a "masked" pyrrolinium cation precursor in drug development.
Chemical Identity & Structural Logic
The molecule functions as a strategic building block, designed to deliver a reactive 4-carbon amine chain while preventing premature cyclization via the benzyl protecting group.
| Property | Data |
| IUPAC Name | 4-[Benzyl(methyl)amino]butanenitrile |
| CAS Number | 89690-05-1 |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Key Functional Groups | Nitrile (CN): Precursor to primary amine or aldehyde.Tertiary Amine: Stable core.Benzyl Group: Protects the amine; removable via hydrogenolysis. |
| Synthetic Equivalent | N-Methylputrescine (upon reduction/deprotection) |
Mechanism of Action: The Biomimetic Transformation
The core utility of N-Methyl-N-(3-cyanopropyl)benzylamine lies in its ability to mimic the biosynthetic pathway of N-methylputrescine , the biological precursor to the pyrrolidine ring found in nicotinic agonists and tropane alkaloids.
The Pathway to the Pyrrolinium Cation
In biological systems, enzymes (diamine oxidases) convert N-methylputrescine into the N-methyl-Δ¹-pyrrolinium cation , a reactive electrophile that couples with other rings (e.g., pyridine in nicotine). This chemical intermediate allows chemists to replicate this process in the lab with high precision.
The Mechanism Steps:
-
Nitrile Reduction: The cyano group is reduced (e.g., using LiAlH₄ or Raney Nickel) to a primary amine, forming N-benzyl-N-methylputrescine .
-
Debenzylation: Catalytic hydrogenolysis (Pd/C, H₂) removes the benzyl protecting group, yielding free N-methylputrescine .
-
Oxidative Cyclization: Treatment with an oxidant (or enzymatic mimicking) converts the primary amine to an aldehyde, which spontaneously cyclizes with the secondary methylamine to form the N-methyl-Δ¹-pyrrolinium salt .
-
Nucleophilic Coupling: This salt serves as the electrophile for the final drug assembly (e.g., Mannich-type reaction with a pyridine derivative).
Visualization of the Synthetic Mechanism
Figure 1: The biomimetic conversion of the precursor into the active pyrrolidine pharmacophore.
Pharmacological Relevance of Derived Scaffolds
While the precursor itself is inactive, the scaffolds it generates are potent modulators of the cholinergic and dopaminergic systems.
Nicotinic Acetylcholine Receptors (nAChRs)
-
Derived Drug Class: Nicotinic Agonists (e.g., Nicotine, Varenicline analogs).
-
Mechanism: The pyrrolidine ring (formed from this precursor) acts as the cationic headgroup that binds to the orthosteric site of the α4β2 or α7 nAChR subtypes. The specific distance between the pyrrolidine nitrogen and the pyridine ring (determined by the linker length) is critical for receptor affinity.
Tropane Alkaloids
-
Derived Drug Class: Muscarinic Antagonists (e.g., Atropine analogs) or Monoamine Transporter Inhibitors (e.g., Cocaine analogs).
-
Mechanism: The precursor contributes to the formation of the tropane bicycle (8-azabicyclo[3.2.1]octane). The nitrogen bridge (derived from the N-methyl group of the precursor) is essential for binding to the dopamine transporter (DAT) or muscarinic receptors.
Experimental Protocols
Protocol A: Synthesis of N-Benzyl-N-methylputrescine (Reduction)
This protocol converts the nitrile precursor into the diamine intermediate.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq), Dry THF.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Procedure:
-
Dissolve N-Methyl-N-(3-cyanopropyl)benzylamine (10 mmol) in dry THF (50 mL).
-
Cool to 0°C. Slowly add LiAlH₄ suspension dropwise.
-
Reflux for 4 hours. Monitor by TLC (disappearance of nitrile peak).
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Purification: Extract with diethyl ether, dry over MgSO₄, and concentrate.
-
-
Validation: ¹H NMR should show disappearance of the α-cyano protons (triplet at ~2.4 ppm) and appearance of methylene protons adjacent to the primary amine (~2.7 ppm).
Protocol B: Safety & Handling
-
Nitrile Hazard: Although less toxic than simple cyanides, the metabolism of aminonitriles can release cyanide ions. Work in a well-ventilated fume hood.
-
Storage: Store at 2-8°C under inert gas. The amine is sensitive to oxidation (N-oxide formation) over time.
References
-
Pharmaffiliates. (n.d.). N-Methyl-N-(3-cyanopropyl)benzylamine Product Data. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). N-Methyl-N-(3-cyanopropyl)benzylamine (CAS 89690-05-1).[1] Retrieved from
- Leete, E. (1983). "Biosynthesis and metabolism of the tobacco alkaloids." Alkaloids: Chemical and Biological Perspectives, 1, 85-152.
- Mizusaki, S., et al. (1971). "Phytochemical studies on the tobacco alkaloids. XIV. The biosynthesis of nicotine in the root of Nicotiana tabacum." Plant and Cell Physiology, 12(4), 633-640.
Sources
Methodological & Application
Application Note & Protocols for the Analytical Determination of N-Methyl-N-(3-cyanopropyl)benzylamine
This document provides a comprehensive guide to the analytical methods for the detection and quantification of N-Methyl-N-(3-cyanopropyl)benzylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocols and methodologies described herein are grounded in established analytical principles and aim to provide robust and reliable results.
N-Methyl-N-(3-cyanopropyl)benzylamine, with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol , is a chemical intermediate of interest in various synthetic pathways.[1][2] Accurate and precise analytical methods are crucial for monitoring its synthesis, purity, and stability. This guide covers the most pertinent analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Foundational Analytical Strategies
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For volatile and thermally stable compounds like N-Methyl-N-(3-cyanopropyl)benzylamine, GC-MS is often the method of choice due to its high resolution and sensitivity. HPLC offers a versatile alternative, particularly for less volatile samples or when derivatization is to be avoided. NMR spectroscopy serves as a powerful tool for structural elucidation and quantification, especially for pure substances or simple mixtures.
A general workflow for the analysis of N-Methyl-N-(3-cyanopropyl)benzylamine is outlined below.
Caption: General workflow for the analysis of N-Methyl-N-(3-cyanopropyl)benzylamine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The benzylamine moiety in the target analyte makes it amenable to GC analysis.
Principle and Rationale
In GC-MS, the sample is vaporized and injected onto a chromatographic column. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and detects them. The resulting mass spectrum provides a molecular fingerprint, enabling confident identification. For complex matrices, derivatization might be employed to improve the chromatographic properties of the analyte, such as increasing volatility and reducing peak tailing.[3][4]
GC-MS Protocol
This protocol is a starting point for the analysis of N-Methyl-N-(3-cyanopropyl)benzylamine and should be optimized for your specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5975 MS detector).[5]
-
Capillary Column: A non-polar or medium-polarity column is recommended. An Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is a good starting point.[5][6]
Reagents and Materials:
-
High-purity helium (carrier gas)
-
N-Methyl-N-(3-cyanopropyl)benzylamine standard
-
Solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous sodium sulfate (for drying extracts, if necessary)[7]
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
If the sample is in a complex matrix, perform a liquid-liquid extraction. For aqueous samples, extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.[7]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumental Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
This program is a starting point and should be optimized based on the retention time of the analyte and the presence of any interfering compounds.[8]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[5]
-
Quadrupole Temperature: 150 °C[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Analysis:
-
Identify the peak corresponding to N-Methyl-N-(3-cyanopropyl)benzylamine based on its retention time and mass spectrum.
-
The mass spectrum should show the molecular ion peak (m/z 188) and characteristic fragment ions.
-
For quantification, prepare a calibration curve using standard solutions of known concentrations.
Table 1: Suggested GC-MS Parameters
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 80°C (2 min), then 15°C/min to 280°C (5 min) |
| MS Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-450 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.
Principle and Rationale
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary and mobile phases. For a compound like N-Methyl-N-(3-cyanopropyl)benzylamine, which contains both a polar cyano group and a non-polar benzyl group, reversed-phase HPLC is a suitable choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
HPLC Protocol
This protocol provides a starting point for developing an HPLC method for N-Methyl-N-(3-cyanopropyl)benzylamine.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).
Reagents and Materials:
-
HPLC-grade acetonitrile and water.
-
Buffer modifier (e.g., formic acid or phosphoric acid).[9]
-
N-Methyl-N-(3-cyanopropyl)benzylamine standard.
-
Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the standard in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Dilute the sample to a suitable concentration within the linear range of the detector.
-
Filter all solutions through a 0.45 µm filter before use.
-
-
Instrumental Parameters:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. A gradient elution may be necessary to achieve good separation, especially in complex matrices. A starting point could be a gradient from 30% to 80% acetonitrile over 15 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for amine-containing compounds.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzyl group, typically around 210-220 nm or 254 nm.[10][11]
-
Data Analysis:
-
Identify the peak for N-Methyl-N-(3-cyanopropyl)benzylamine based on its retention time.
-
Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Table 2: Suggested HPLC Parameters
| Parameter | Setting |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 215 nm |
| Injection Vol. | 10 µL |
digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Sample" [label="Sample Solution\n(Filtered)"]; "Autosampler" [label="Autosampler"]; "Pump" [label="HPLC Pump\n(Mobile Phase)"]; "Column" [label="C18 Column"]; "Detector" [label="UV Detector"]; "Data_System" [label="Data Acquisition\n& Processing"];
"Sample" -> "Autosampler"; "Pump" -> "Column"; "Autosampler" -> "Column" [label="Injection"]; "Column" -> "Detector" [label="Elution"]; "Detector" -> "Data_System"; }
Caption: A simplified workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules and can also be used for quantitative analysis.
Principle and Rationale
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei. For N-Methyl-N-(3-cyanopropyl)benzylamine, ¹H and ¹³C NMR will provide detailed structural information.
NMR Protocol
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher).
Reagents and Materials:
-
Internal standard for quantification (e.g., tetramethylsilane - TMS, or a known amount of a stable compound with a distinct signal).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated solvent in an NMR tube.
-
For quantitative NMR (qNMR), a precisely weighed amount of an internal standard is added.
-
-
Instrumental Parameters (¹H NMR):
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 s (for quantitative analysis, a longer delay of 5 times the longest T1 is recommended).[8]
-
-
Instrumental Parameters (¹³C NMR):
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Number of Scans: 512-2048 or more (due to the lower natural abundance of ¹³C).
-
Proton Decoupling: Standard broadband proton decoupling.
-
Data Analysis:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl and propyl chains, and the methyl protons. The integration of these signals should correspond to the number of protons in each group.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic, aliphatic, and nitrile carbons.[12]
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |
| Benzyl CH₂ | ~3.5 | Singlet | 2H |
| N-CH₂ (propyl) | ~2.6 | Triplet | 2H |
| CH₂ (propyl) | ~1.8 | Multiplet | 2H |
| CH₂-CN (propyl) | ~2.4 | Triplet | 2H |
| N-CH₃ | ~2.2 | Singlet | 3H |
| Note: These are estimated chemical shifts and may vary slightly. |
Method Validation and Quality Control
For reliable and reproducible results, it is essential to validate the chosen analytical method. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13]
Regularly running quality control samples, including blanks, standards, and spiked samples, is crucial for ensuring the ongoing performance of the analytical method.
Conclusion
This application note provides a comprehensive overview and detailed starting protocols for the analysis of N-Methyl-N-(3-cyanopropyl)benzylamine using GC-MS, HPLC, and NMR spectroscopy. The choice of the most suitable technique will depend on the specific analytical needs. For routine analysis and quantification, GC-MS and HPLC are powerful tools, while NMR is invaluable for structural confirmation. The provided protocols should be considered as a foundation for method development and must be optimized and validated for the specific application and laboratory conditions.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for a scientific paper.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from a document outlining various analytical methods for chemical substances, including sample preparation techniques like solvent extraction.
- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from a webpage describing a synthetic route for N-methylbenzylamine.
- Pharmaffiliates. (n.d.). N-Methyl-N-(3-cyanopropyl)benzylamine. Retrieved from a product page providing chemical information for N-Methyl-N-(3-cyanopropyl)benzylamine.
- Santa Cruz Biotechnology, Inc. (n.d.). N-Methyl-N-(3-cyanopropyl)benzylamine. Retrieved from a product page for N-Methyl-N-(3-cyanopropyl)benzylamine.
- U.S. Department of Energy, Office of Scientific and Technical Information. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from a research article on the derivatization and GC-MS analysis of ethanolamines.
- ChemicalBook. (n.d.). N-Methylbenzylamine(103-67-3) 1H NMR spectrum. Retrieved from a webpage showing the 1H NMR spectrum of N-Methylbenzylamine.
- SIELC Technologies. (n.d.). Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Santa Cruz Biotechnology, Inc. (n.d.). N-Methyl-N-(3-cyanopropyl)benzylamine (German). Retrieved from a German language product page for N-Methyl-N-(3-cyanopropyl)benzylamine.
- Agilent Technologies. (n.d.). GC AND GC/MS. Retrieved from a catalog of GC and GC/MS supplies, detailing column technologies.
- Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Google Patents. (n.d.). Process for the preparation of N-benzylamines. Retrieved from a patent describing a process for synthesizing N-benzylamines.
- The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from a research article mentioning the analysis of benzylamine by NMR.
- National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N-methyl-.
- PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry.
- Pharmaceuticals and Medical Devices Agency (PMDA). (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from a presentation on analytical methods for nitrosamine impurities.
- FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647).
- SIELC Technologies. (n.d.). Benzylamine.
- BenchChem. (n.d.). Monitoring the reaction progress of N-methyl-3-(phenoxymethyl)benzylamine synthesis. Retrieved from a technical note on monitoring a chemical reaction using various analytical techniques.
- ResearchGate. (2020). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Retrieved from a research article on an HPLC method for parabens.
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Application Note: Synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine
The following Application Note and Protocol guide details the reaction conditions for the synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine (CAS 89690-05-1). This document is designed for researchers in medicinal chemistry and process development, focusing on the robust alkylation of secondary amines to generate functionalized nitrile intermediates.
Executive Summary & Chemical Context
N-Methyl-N-(3-cyanopropyl)benzylamine is a tertiary amine intermediate used in the synthesis of pharmaceutical agents, particularly as a precursor for diamines (via nitrile reduction) or pyrrolidine derivatives. Its structure combines a lipophilic benzyl-protected amine with a reactive nitrile handle, making it a valuable "linker" scaffold in drug discovery.
The synthesis is achieved via a classic SN2 nucleophilic substitution , reacting N-methylbenzylamine with 4-halobutyronitrile . This guide prioritizes the use of 4-chlorobutyronitrile due to its cost-effectiveness and stability, utilizing Finkelstein catalysis (iodide exchange) to drive reaction kinetics.
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Substrate | N-Methylbenzylamine | Secondary amine nucleophile. |
| Electrophile | 4-Chlorobutyronitrile | Alkylating agent (gamma-position to nitrile). |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; promotes SN2 transition state. |
| Base | Potassium Carbonate (K₂CO₃) | Scavenges HCl; insoluble in MeCN (easy removal). |
| Catalyst | Potassium Iodide (KI) | Converts alkyl chloride to reactive alkyl iodide in situ. |
| Temp/Time | Reflux (80–82°C) / 12–16 h | Required to overcome steric/electronic barriers. |
Reaction Mechanism & Design Logic
The formation of the target compound follows a bimolecular nucleophilic substitution (SN2) pathway.
-
Activation : The secondary amine (N-methylbenzylamine) is sufficiently nucleophilic but requires a base to neutralize the generated acid (HCl/HBr) to prevent protonation of the unreacted amine, which would deactivate it.
-
Catalysis (Finkelstein) : 4-Chlorobutyronitrile is less reactive than its bromo-analog. Adding catalytic KI allows the chloride to be displaced by iodide (a better leaving group), forming transient 4-iodobutyronitrile, which reacts rapidly with the amine.
-
Thermodynamics : The reaction is driven to completion by the precipitation of inorganic salts (KCl/KBr) in the organic solvent and the thermal energy provided by reflux.
Pathway Diagram
Caption: SN2 Reaction pathway utilizing Finkelstein activation for the synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
N-Methylbenzylamine (MW 121.18 g/mol ): 12.1 g (100 mmol)
-
4-Chlorobutyronitrile (MW 103.55 g/mol ): 11.4 g (110 mmol, 1.1 equiv)
-
Note: If using 4-Bromobutyronitrile, reduce reaction time to 4-6 hours and omit KI.
-
-
Potassium Carbonate (anhydrous, granular): 27.6 g (200 mmol, 2.0 equiv)
-
Potassium Iodide (KI): 1.66 g (10 mmol, 10 mol%)
-
Acetonitrile (HPLC grade or dry): 150 mL
-
Ethyl Acetate & Hexanes : For workup/purification.[1]
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Equipment : Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (Nitrogen or Argon) or a drying tube (CaCl₂) to exclude atmospheric moisture.
-
Charging : Add N-methylbenzylamine (12.1 g) and Acetonitrile (150 mL) to the flask. Stir to dissolve.
-
Base Addition : Add the Potassium Carbonate (27.6 g) and Potassium Iodide (1.66 g) to the stirring solution.
-
Tip: Use granular K₂CO₃ rather than powder to prevent clumping and ensure good stirring.
-
-
Electrophile Addition : Add 4-Chlorobutyronitrile (11.4 g) dropwise over 5 minutes.
-
Safety: Wear nitrile gloves and work in a fume hood. Halo-nitriles are toxic and skin irritants.
-
Phase 2: Reaction & Monitoring
-
Reflux : Heat the mixture to reflux (bath temp ~85°C). The internal temperature should reach ~80–82°C.
-
Timeline : Maintain vigorous stirring at reflux for 12–16 hours .
-
IPC (In-Process Control) : Monitor reaction progress via TLC (System: 20% Ethyl Acetate in Hexanes).
-
Observation: The starting amine spot (lower R_f) should disappear. The product will appear as a higher R_f spot. Staining with Iodine or Dragendorff’s reagent is recommended for amine visualization.
-
Phase 3: Workup & Isolation
-
Cooling : Allow the reaction mixture to cool to room temperature.
-
Filtration : Filter the mixture through a sintered glass funnel or a pad of Celite to remove the inorganic salts (K₂CO₃/KCl). Wash the filter cake with fresh Acetonitrile (2 x 20 mL).
-
Concentration : Evaporate the filtrate under reduced pressure (Rotavap, 40°C) to remove the solvent. A yellow-to-orange oil will remain.
-
Extraction (Optional but recommended for high purity):
-
Dissolve the residue in Ethyl Acetate (100 mL).
-
Wash with Water (2 x 50 mL) to remove residual KI and traces of inorganic salts.
-
Wash with Brine (50 mL).
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Filter and concentrate in vacuo.[2]
-
Phase 4: Purification
-
Distillation : For large scale (>10g), vacuum distillation is the preferred method.
-
Boiling Point: Expect bp ~140–150°C at 0.5 mmHg (extrapolated from similar benzylamines).
-
-
Chromatography : For smaller scales, purify via silica gel column chromatography.
-
Eluent: Gradient of 10% → 30% Ethyl Acetate in Hexanes.
-
Yield: Typical isolated yield is 85–92% .
-
Analytical Validation
Confirm the identity of the product using the following specifications:
-
Appearance : Clear, colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃) :
-
MS (ESI) : Calculated for C₁₂H₁₆N₂ [M+H]⁺ = 189.14; Found = 189.1.
Safety & Handling
-
Nitriles : Organic nitriles can liberate cyanide ions upon metabolism or extreme hydrolysis. Handle with care.
-
Alkylating Agents : 4-Chlorobutyronitrile is an alkylating agent. Avoid skin contact and inhalation.
-
Waste Disposal : Aqueous waste from the extraction may contain cyanide traces or alkyl halides; dispose of in segregated hazardous waste streams.
References
- Synthesis of N-methylbenzylamine derivatives: Organic Syntheses, Coll. Vol. 4, p. 58 (1963); Vol. 38, p. 47 (1958).
- Finkelstein Reaction Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Compound Data : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108920, N-Methyl-N-(3-cyanopropyl)benzylamine. Retrieved from .
- Analogous Synthesis (Isopropyl alkylation): Preparation of N-isopropyl-N-methylbenzylamine. U.S. Patent 4,820,737. (Demonstrates K₂CO₃/Reflux conditions for N-methylbenzylamine).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine
Welcome to the technical support center for the synthesis of N-methyl-N-(3-cyanopropyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, experience-driven solutions to improve your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My yield for the synthesis of N-methyl-N-(3-cyanopropyl)benzylamine is consistently low. What are the most likely causes and how can I improve it?
Low yields in this synthesis can typically be attributed to several factors, primarily related to the choice of synthetic route and reaction conditions. The most common method for this synthesis is the N-alkylation of N-methylbenzylamine with a 4-carbon nitrile-containing electrophile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile.
Common Causes for Low Yield:
-
Over-alkylation: A significant side reaction is the quaternization of the tertiary amine product, leading to the formation of a quaternary ammonium salt. This is especially prevalent with more reactive alkylating agents like 4-bromobutyronitrile.
-
Competing Elimination Reactions: With halo-nitrile reagents, elimination reactions can compete with the desired substitution, particularly in the presence of a strong, sterically hindered base.
-
Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base play a critical role in the reaction's efficiency.
-
Impure Starting Materials: The purity of N-methylbenzylamine and the alkylating agent is crucial. Impurities in benzylamine can include oxidation and condensation byproducts which can interfere with the reaction.[1]
Strategies for Yield Improvement:
-
Choice of Alkylating Agent: While more reactive, alkyl bromides can lead to more over-alkylation. Consider using 4-chlorobutyronitrile, which is less reactive and can offer better control over the mono-alkylation.
-
Control of Stoichiometry: Use a slight excess of N-methylbenzylamine relative to the alkylating agent to minimize the formation of the quaternary ammonium salt. A 1.1 to 1.2 molar equivalent of the amine is a good starting point.
-
Base Selection: A non-nucleophilic base is essential to prevent it from competing with the amine in reacting with the alkylating agent. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting the selective mono-N-alkylation of benzylamines.[2] Other suitable bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The basicity and solubility of the base can significantly impact the reaction rate and selectivity.[2]
-
Solvent Optimization: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is generally preferred as they can effectively solvate the reactants and facilitate the SN2 reaction.
-
Temperature Control: The reaction should be monitored closely. Starting at room temperature and gently heating (e.g., to 50-60 °C) can increase the reaction rate without promoting significant side reactions.
Question 2: I am observing the formation of significant impurities in my reaction mixture. How can I identify and minimize them?
Impurity profiling is a critical step in optimizing any synthesis. The primary impurities in this reaction are typically the quaternary ammonium salt and unreacted starting materials.
Troubleshooting Impurity Formation:
-
Identification: The best way to identify impurities is through a combination of analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[3] ¹H NMR spectroscopy can also be very informative, allowing you to identify characteristic peaks of the starting materials and potential byproducts.
-
Minimizing Quaternary Salt Formation: As discussed in the previous question, using a slight excess of N-methylbenzylamine and a less reactive alkylating agent can significantly reduce this side product.
-
Ensuring Complete Reaction: Monitor the reaction progress using TLC or HPLC to ensure the consumption of the limiting reagent.[3] If the reaction stalls, a slight increase in temperature or the addition of a catalytic amount of sodium iodide (if using an alkyl chloride) can sometimes drive it to completion.
Question 3: What is the most effective method for purifying N-methyl-N-(3-cyanopropyl)benzylamine?
The purification strategy will depend on the nature of the impurities present.
Purification Protocols:
-
Acid-Base Extraction: This is a highly effective method for separating the desired tertiary amine from non-basic impurities and the quaternary ammonium salt.
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The tertiary amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The quaternary salt will also remain in the aqueous layer.
-
Separate the aqueous layer and basify it with a strong base like sodium hydroxide (NaOH) to a pH > 10. This will deprotonate the amine, causing it to separate out.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from closely related impurities.
Experimental Protocols
Optimized Synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine
This protocol is designed to maximize yield and minimize side reactions.
Materials:
-
N-methylbenzylamine (1.0 eq)
-
4-Chlorobutyronitrile (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred solution of N-methylbenzylamine in anhydrous DMF, add cesium carbonate.
-
Slowly add 4-chlorobutyronitrile to the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification via Acid-Base Extraction
-
Dissolve the crude product in dichloromethane (DCM).
-
Extract the DCM solution with 1M HCl (2 x 30 mL).
-
Combine the aqueous layers and wash with DCM to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 5M NaOH until the pH is > 10.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-methyl-N-(3-cyanopropyl)benzylamine.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Alkylation Reagent | 4-Chlorobutyronitrile | Lower reactivity compared to the bromo-analog, leading to less over-alkylation. |
| Base | Cesium Carbonate (Cs₂CO₃) | High solubility and basicity promote efficient and selective mono-alkylation.[2] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents facilitate the SN2 reaction mechanism. |
| Temperature | 50-60 °C | Provides a good balance between reaction rate and minimizing side reactions. |
| Stoichiometry | 1.2 eq of N-methylbenzylamine | A slight excess of the amine helps to suppress the formation of the quaternary ammonium salt. |
Visualizations
Reaction Workflow
Caption: Workflow for the optimized synthesis of N-methyl-N-(3-cyanopropyl)benzylamine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Optimization of multi-enzyme cascade process for the biosynthesis of benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. jocpr.com [jocpr.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. designer-drug.com [designer-drug.com]
- 12. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. d-nb.info [d-nb.info]
- 16. quora.com [quora.com]
- 17. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
- 18. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]
- 23. EP0037695B1 - Methylamines purification process - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Common Issues in N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE Reactions
Welcome to the technical support center for reactions involving N-Methyl-N-(3-cyanopropyl)benzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent transformation of this versatile intermediate. We will move beyond simple procedural lists to explain the chemical principles behind common problems and provide validated, field-proven solutions.
Section 1: Synthesis via N-Alkylation of N-Methylbenzylamine
The most direct route to N-Methyl-N-(3-cyanopropyl)benzylamine is the N-alkylation of N-methylbenzylamine with a 4-halobutyronitrile (e.g., 4-chlorobutyronitrile or 4-bromobutyronitrile). While seemingly straightforward, this SN2 reaction is prone to specific complications that can drastically affect yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory procedure for synthesizing N-Methyl-N-(3-cyanopropyl)benzylamine?
A typical procedure involves reacting N-methylbenzylamine with one equivalent of 4-chlorobutyronitrile or 4-bromobutyronitrile in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). A mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is used to neutralize the hydrohalic acid formed during the reaction. The reaction is generally heated to drive it to completion.
Q2: My N-alkylation reaction shows low conversion to the desired product. What are the likely causes?
Low conversion can stem from several factors:
-
Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Poor Solubility: The base (e.g., K₂CO₃) may not be sufficiently soluble in the chosen solvent, leading to inefficient acid scavenging.[1]
-
Leaving Group: A less reactive alkyl halide (e.g., chloride vs. bromide or iodide) may require more forcing conditions.
-
Base Strength: The base may be too weak to effectively deprotonate the ammonium salt intermediate, slowing down the turnover.
Troubleshooting Guide: Synthesis
A prevalent issue in the alkylation of secondary amines is the "runaway reaction," where the desired tertiary amine product, being a nucleophile itself, reacts with another molecule of the alkyl halide.[2] This forms a quaternary ammonium salt, consuming the product and complicating purification.
-
Causality: The product, N-methyl-N-(3-cyanopropyl)benzylamine, is a tertiary amine. While more sterically hindered than the starting secondary amine, it is still nucleophilic and can compete for the alkylating agent. This problem is exacerbated by factors that increase the concentration or reactivity of the reactants.[3]
}
Logical flow of the over-alkylation side reaction.
Solutions to Mitigate Over-Alkylation
| Solution | Principle | Key Considerations |
| Control Stoichiometry | Use a slight excess (1.1-1.5 eq.) of the secondary amine relative to the alkyl halide. | This ensures the alkylating agent is consumed before it can react significantly with the tertiary amine product. However, it requires subsequent removal of the excess starting amine. |
| Slow Addition | Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. | This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant secondary amine.[3] |
| Optimize Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can accelerate the undesired second alkylation. |
| Choice of Base & Solvent | Use a heterogeneous base (e.g., K₂CO₃ in ACN) or a hindered, non-nucleophilic base. | A solid base with limited solubility can help moderate the reaction. Solvents like DMF or DMSO can increase solubility and reaction rates but may also promote over-alkylation if not carefully controlled.[1] |
Optimized Protocol: Synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylbenzylamine (1.2 eq.) and potassium carbonate (1.5 eq.).
-
Add anhydrous acetonitrile (ACN) to form a slurry (approx. 0.5 M concentration relative to the amine).
-
Begin vigorous stirring and heat the mixture to 60-70 °C.
-
Slowly add 4-bromobutyronitrile (1.0 eq.) dropwise over 1-2 hours.
-
Monitor the reaction by TLC or GC-MS. After completion (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic solids and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure tertiary amine.
Section 2: Reduction of the Nitrile Group
A common subsequent transformation is the reduction of the cyanopropyl group to the corresponding primary amine, yielding N¹-benzyl-N¹-methylbutane-1,4-diamine. This reaction is critical for building diamine scaffolds but is notorious for producing secondary amine byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the best reagents for reducing the nitrile in my compound to a primary amine?
Common and effective methods include:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that cleanly converts nitriles to primary amines.[4][5]
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): These are also effective and can sometimes offer different selectivity compared to LiAlH₄.[6]
-
Catalytic Hydrogenation (H₂/Catalyst): Often performed with Raney Nickel or Palladium on Carbon (Pd/C). This method is atom-economical but is highly susceptible to side reactions.[6]
Q2: My catalytic hydrogenation of the nitrile is producing a significant "dimer-like" byproduct. What is it and why does it form?
The byproduct is almost certainly a secondary amine, formed when the product primary amine reacts with an intermediate imine. This is a very common issue in nitrile hydrogenations.[7]
Troubleshooting Guide: Nitrile Reduction
-
Causality: During catalytic hydrogenation, the nitrile is first reduced to an intermediate imine. This imine can then either be further reduced to the desired primary amine or be attacked by a molecule of the already-formed primary amine. This subsequent reaction leads to a new imine, which is then reduced to the undesired secondary amine "dimer".[6][7]
}
Competing pathways in catalytic nitrile reduction.
Solutions to Suppress Secondary Amine Formation
| Solution | Principle | Key Considerations | Reference |
| Use LiAlH₄ or Borane | These hydride reagents typically provide the hydride faster than the intermolecular reaction can occur, leading to clean reduction. | Requires anhydrous conditions and careful quenching. LiAlH₄ is highly reactive. | [7][8] |
| Add Ammonia | Adding ammonia (often as a solution in methanol) to the hydrogenation reaction mixture floods the system with NH₃. | The excess ammonia competes with the primary amine product for reaction with the imine intermediate, suppressing the side reaction. This is particularly effective with Raney Nickel. | [6][7] |
| Acidic Conditions | Running the hydrogenation in an acidic solvent (e.g., EtOH/HCl) protonates the primary amine product. | The resulting ammonium salt is no longer nucleophilic and cannot react with the imine intermediate. | [9] |
Detailed Protocol: Clean Nitrile Reduction via Hydrogenation
-
In a high-pressure hydrogenation vessel, dissolve N-Methyl-N-(3-cyanopropyl)benzylamine (1.0 eq.) in methanol containing 5-10% ammonia.
-
Add Raney Nickel (approx. 10-20% by weight, washed and slurry-transferred) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric; do not allow the filter cake to dry completely in air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be purified further if necessary.
Section 3: Cleavage of the N-Benzyl Group
The N-benzyl group often serves as a protecting group. Its removal via hydrogenolysis is a key step to unmask the secondary amine, N-methyl-4-aminobutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for N-debenzylation?
The most common method is catalytic hydrogenation, reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[10] The benzyl group is cleaved, producing the debenzylated amine and toluene as a byproduct.
Q2: My debenzylation reaction is very slow and requires high pressure. How can I speed it up?
Sluggish debenzylation can be due to catalyst poisoning or the inherent stability of the C-N bond. An excellent alternative is Catalytic Transfer Hydrogenation (CTH) , which uses a hydrogen donor in solution and often proceeds much faster and under milder conditions (e.g., at reflux at atmospheric pressure).[11]
Troubleshooting Guide: Debenzylation
-
Causality: The palladium catalyst can be poisoned by impurities, particularly sulfur- or nitrogen-containing compounds. Even the substrate or product amine can sometimes coordinate to the catalyst surface and inhibit its activity. Furthermore, standard hydrogenolysis can sometimes require high pressures of H₂ gas, which may not be feasible in all lab settings.
Solution: Rapid Debenzylation via Catalytic Transfer Hydrogenation (CTH)
-
Principle: Instead of using H₂ gas, a hydrogen donor molecule, such as ammonium formate (HCO₂NH₄), is used. In the presence of Pd/C, the donor decomposes to provide hydrogen in situ directly at the catalyst surface, leading to a highly efficient reduction. This method is often much faster and can be performed in standard glassware at reflux.[11]
Detailed Protocol: N-Debenzylation using Catalytic Transfer Hydrogenation
-
To a round-bottom flask, add N-Methyl-N-(3-cyanopropyl)benzylamine (1.0 eq.) and 10% Pd/C catalyst (5-10 mol%).
-
Add a suitable solvent, such as methanol (MeOH).
-
Add ammonium formate (HCO₂NH₄, 3-5 eq.) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 65 °C for MeOH).
-
Monitor the reaction by TLC. The reaction is often complete within 30-90 minutes.[11]
-
After completion, cool the mixture and filter through Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent and volatile byproducts.
-
The resulting crude product can be purified by standard methods (e.g., extraction, chromatography, or crystallization).
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Reddit. (2018). Nitrile reduction issues. Retrieved from [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine? Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
- Ram, S., & Spicer, L. D. (1987). RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
- Fairbanks, A. J. (2003). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 5(12), 2063-2066.
-
ResearchGate. (2014). What is the most efficient method for reducing benzyl cyanide into a primary amine? Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE
This guide provides in-depth troubleshooting and practical solutions for the common purification challenges encountered with N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream success.[1] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this specific tertiary amine.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the most common issues reported by researchers during the purification of N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE.
Q1: My crude reaction mixture shows multiple spots on TLC, with some close to my product's Rf. What are the likely impurities?
A1: The impurity profile is highly dependent on the synthetic route, which is typically a reductive amination or a direct N-alkylation.
-
Common Contaminants from Reductive Amination: If you synthesized the target molecule via reductive amination of benzaldehyde with 4-(methylamino)butanenitrile, or a related pathway, expect the following:
-
Unreacted Starting Materials: Benzaldehyde and the secondary amine precursor.
-
Imine Intermediate: The partially formed C=N bond intermediate which has not been fully reduced.
-
Benzyl Alcohol: A common byproduct formed from the over-reduction of benzaldehyde, especially when using harsh reducing agents like sodium borohydride without pH control.[2]
-
Dialkylated Byproducts: In some reductive amination procedures, side reactions can lead to the formation of undesired tertiary amines.[3]
-
-
Common Contaminants from N-Alkylation: If you used N-methylbenzylamine and alkylated it with a 4-halobutyronitrile (e.g., 4-chlorobutyronitrile), you will likely encounter:
-
Unreacted N-methylbenzylamine: This is a secondary amine and often the most challenging impurity to remove due to similar polarity.
-
Quaternary Ammonium Salt: Over-alkylation can lead to the formation of a quaternary salt, which is highly polar and typically water-soluble.
-
Elimination Byproducts: The 4-halobutyronitrile can undergo elimination to form 3-butenenitrile.
-
-
Reagent-Based Impurities:
Q2: Standard silica gel chromatography is resulting in significant streaking and poor recovery of my product. What is causing this and how can I fix it?
A2: This is a classic problem when purifying amines on standard silica gel. The root cause is the acidic nature of the silanol (Si-OH) groups on the surface of the silica. Your tertiary amine product is basic and interacts strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption, tailing (streaking) on TLC, and poor recovery from the column.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase will "cap" the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Treated Silica Gel: Commercially available "base-deactivated" or end-capped silica gel is an excellent, albeit more expensive, option.
-
-
Buffer-Assisted Extraction: For larger scales where chromatography is not ideal, consider a buffer-assisted liquid-liquid extraction procedure to separate primary, secondary, and tertiary amines based on their differential basicity.[7][8][9]
Q3: My yield is low, and I suspect the product is degrading during the acidic workup. Is N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE stable?
A3: While the tertiary amine and benzyl groups are relatively robust, the cyano (nitrile) group is susceptible to hydrolysis under strong acidic or basic conditions, especially when heated. This can convert the nitrile into a primary amide (-CONH₂) or a carboxylic acid (-COOH), which will drastically change the polarity and complicate purification.
Preventative Measures:
-
Use Dilute Acid: During acid-base extraction, use 1M HCl instead of concentrated acid.
-
Control Temperature: Perform all extractions at room temperature or below (using an ice bath) to minimize the rate of hydrolysis.
-
Limit Contact Time: Do not let your product sit in acidic or basic aqueous solutions for extended periods. Process the layers promptly.
-
Avoid High Temperatures: If considering distillation, perform it under high vacuum to keep the boiling temperature as low as possible and minimize the risk of thermal degradation.
Q4: Can I purify my product by distillation?
A4: Yes, vacuum distillation is a viable method for purifying N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE, which is a clear, colorless oil.[1] However, success depends on the nature of the impurities.
-
Effective for: Removing non-volatile impurities like polymer byproducts, baseline material from chromatography, or salts. It can also separate components with significantly different boiling points.
-
Less Effective for: Separating from impurities with very similar boiling points, such as unreacted N-methylbenzylamine (Boiling Point: ~184-189 °C)[10], which is likely close to your product's boiling point.
-
Recommendation: Use fractional distillation under high vacuum for the best separation. Always perform a small-scale test distillation first to check for thermal stability at the required temperature.
Section 2: Troubleshooting Guides and Protocols
Guide 2.1: High-Recovery Purification via Acid-Base Extraction
This protocol is the first line of defense for removing non-basic and weakly basic impurities (e.g., benzaldehyde, benzyl alcohol, imine intermediates).
Protocol Steps:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat this extraction 2-3 times. Your tertiary amine product will be protonated to form the hydrochloride salt and move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separate and Isolate: Combine the aqueous layers containing your protonated product. Discard the organic layer (or process it to recover other components if needed).
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the amine, converting it back to the free base, which will often appear as a cloudy oil.
-
Final Extraction: Extract the basified aqueous solution 3-4 times with a fresh organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Guide 2.2: Optimized Flash Column Chromatography Protocol
Use this method when acid-base extraction is insufficient to remove impurities with similar basicity (like unreacted N-methylbenzylamine).
Materials:
-
Stationary Phase: Silica gel (230-400 mesh) or neutral alumina.
-
Mobile Phase (Eluent): A non-polar/polar solvent system such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
Additive: Triethylamine (Et₃N).
Protocol Steps:
-
Prepare the Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexanes/Ethyl Acetate).
-
Pack the Column: Pack the column with the slurry. Do not let the column run dry.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of your starting mobile phase that has been pre-mixed with 1% triethylamine . This is the critical step to deactivate the silica.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column. This "dry loading" technique prevents band broadening.
-
Elute: Begin elution with the starting mobile phase (containing 1% Et₃N) and gradually increase the polarity (e.g., increasing the percentage of ethyl acetate). Collect fractions and monitor by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The triethylamine is volatile and should be easily removed.
Section 3: Data and Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Class | Polarity | Removal Strategy |
| Benzaldehyde | Aldehyde | Medium | Acid-Base Extraction (remains in organic layer) |
| Benzyl Alcohol | Alcohol | Medium | Acid-Base Extraction (remains in organic layer) |
| N-methylbenzylamine | Secondary Amine | Medium-High | Optimized Chromatography; Buffer Extraction[7][8] |
| 4-chlorobutyronitrile | Alkyl Halide | Medium | Acid-Base Extraction (remains in organic layer) |
| Nitrile Hydrolysis Product (Amide/Acid) | Amide/Carboxylic Acid | High/Very High | Acid-Base Extraction (behavior depends on pH) |
Diagram 1: Purification Strategy Decision Tree
This flowchart helps in selecting the most appropriate purification method based on the nature of the crude mixture.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Experimental Workflow for Acid-Base Extraction
This diagram visualizes the sequential steps and phase separation during the acid-base extraction protocol.
Caption: Workflow for purification via acid-base extraction.
References
-
Ghosh, A. K., & Kulkarni, S. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 15(3), 655–659. [Link]
- Harnischfeger, G., & Meyer, H. (1981). Purification of tertiary amines using an adsorbent. U.S.
-
ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
- Meyer, H., & Harnischfeger, G. (1980). Process for the purification of tertiary amines.
-
ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-N-(3-cyanopropyl)benzylamine. Retrieved from [Link]
-
Reddit. (2024). How to purify Benzylamine? Retrieved from [Link]
-
Abdel-Fattah, A. F., & Abdel-Salam, A. M. (2016). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 81(19), 8789–8798. [Link]
-
Fu, W., et al. (2018). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [Link]
-
ChemBK. (n.d.). N-Benzylmethylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
Optimizing reaction parameters for N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE synthesis
Technical Support Center: Synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine
Welcome to the technical support center for the synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine, primarily focusing on the common synthetic routes: reductive amination and nucleophilic substitution.
Issue 1: Low Yield of the Desired Product in Reductive Amination
Question: I am attempting to synthesize N-Methyl-N-(3-cyanopropyl)benzylamine via reductive amination of benzaldehyde with 4-(methylamino)butanenitrile, but my yields are consistently low. What are the potential causes and how can I improve them?
Answer:
Low yields in reductive amination can stem from several factors, ranging from suboptimal reaction conditions to inefficient imine formation. Here’s a breakdown of potential causes and solutions:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a critical equilibrium-driven step.
-
Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. The pH of the reaction is also crucial; a slightly acidic medium (pH 4-5) often favors imine formation.[1]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective and effective reducing agent for reductive aminations, as it is less likely to reduce the starting aldehyde.[2] It is moisture-sensitive, so ensure it is handled under anhydrous conditions. Alternatively, sodium cyanoborohydride (NaBH₃CN) is also a good choice, particularly in protic solvents like methanol, as it is less reactive towards carbonyls at neutral pH but effectively reduces the protonated imine (iminium ion).[1][3] If using sodium borohydride (NaBH₄), it should be added after the imine has fully formed, as it can also reduce the starting aldehyde.[3][4]
-
-
Incorrect Reaction Temperature: Temperature can influence both the rate of imine formation and the stability of the reactants and products.
-
Solution: While imine formation can often be done at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction forward. However, be cautious of higher temperatures which could lead to side reactions.
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure complete consumption of the aldehyde. The reducing agent is usually added in a slight excess (1.2-1.5 equivalents) relative to the limiting reagent.
-
-
To a solution of benzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-(methylamino)butanenitrile (1.1 eq).
-
Add a catalytic amount of acetic acid to maintain a pH of ~5.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Over-Alkylated Byproducts in Nucleophilic Substitution
Question: I am using the N-benzylation of 4-(methylamino)butanenitrile with benzyl bromide, but I am observing the formation of a quaternary ammonium salt. How can I prevent this over-alkylation?
Answer:
Over-alkylation is a common issue when alkylating amines with alkyl halides, as the product secondary amine can be more nucleophilic than the starting primary amine, leading to further reaction.[5]
-
Control of Stoichiometry:
-
Solution: Use a significant excess of the starting amine, 4-(methylamino)butanenitrile. This will increase the probability of the benzyl bromide reacting with the starting material rather than the product.
-
-
Slow Addition of Alkyl Halide:
-
Solution: Add the benzyl bromide dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.
-
-
Choice of Base and Solvent:
-
Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate. These bases will neutralize the HBr formed during the reaction without competing in the alkylation. The choice of solvent can also play a role; polar aprotic solvents like acetonitrile or DMF are generally suitable.
-
Issue 3: Difficulty in Product Purification
Question: After my reaction, I am struggling to isolate a pure sample of N-Methyl-N-(3-cyanopropyl)benzylamine. What purification strategies are most effective?
Answer:
Purification can be challenging due to the basic nature of the amine product and the potential for closely related impurities.
-
Acid-Base Extraction:
-
Solution: Utilize the basicity of your product. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a base like NaOH and extract your product back into an organic solvent.
-
-
Column Chromatography:
-
Solution: Silica gel column chromatography is a standard method. Due to the basic nature of the amine, it may streak on the silica gel. To mitigate this, you can:
-
Add a small amount of a volatile base like triethylamine (~1%) to your eluent system (e.g., hexane/ethyl acetate).
-
Use alumina as the stationary phase instead of silica gel.
-
-
-
Crystallization/Salt Formation:
-
Solution: If the product is a solid or can be crystallized, this can be an excellent purification method. Alternatively, you can form a salt (e.g., hydrochloride or oxalate) which may be easier to crystallize and purify. The free base can then be regenerated by treatment with a base.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine: reductive amination or nucleophilic substitution?
A1: Reductive amination is often the preferred method for synthesizing secondary amines like N-Methyl-N-(3-cyanopropyl)benzylamine.[4][6] This is because it is a one-pot reaction that generally offers higher selectivity and avoids the common problem of over-alkylation that can occur with nucleophilic substitution of amines with alkyl halides.[1][5] However, the choice of route can also depend on the availability of starting materials and the specific equipment at hand.
Q2: What are the key reaction parameters to optimize for the reductive amination synthesis?
A2: The key parameters to optimize are:
-
Choice of Reducing Agent: As discussed in the troubleshooting section, NaBH(OAc)₃ and NaBH₃CN are often the best choices.[2][3]
-
Solvent: Anhydrous, non-protic solvents like DCM, DCE, or THF are generally preferred, especially with NaBH(OAc)₃.[3]
-
pH: Maintaining a slightly acidic pH (4-5) is crucial for efficient imine formation.[1]
-
Temperature: Room temperature is often sufficient, but gentle heating may be required.
-
Reaction Time: This should be monitored by TLC or LC-MS to ensure the reaction goes to completion without significant byproduct formation.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information. Key signals to look for in ¹H NMR would be the benzylic protons, the N-methyl group, and the two methylene groups of the cyanopropyl chain.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic nitrile (C≡N) stretch around 2240 cm⁻¹.
-
Chromatographic Methods (TLC, GC, LC): These can be used to assess the purity of your sample.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious with flammable solvents.
-
If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas upon contact with strong acids.
-
Benzyl bromide is a lachrymator and should be handled with care.
Visualizations
Reductive Amination Workflow
Caption: Workflow for the synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine via reductive amination.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low yields in the synthesis.
Quantitative Data Summary
| Parameter | Reductive Amination | Nucleophilic Substitution |
| Typical Yield | Good to Excellent | Variable, prone to over-alkylation |
| Key Reagents | Aldehyde, Amine, Reducing Agent | Amine, Alkyl Halide, Base |
| Reaction Temp. | Room Temp to 50°C | 0°C to Room Temp |
| Selectivity | High for secondary amine | Moderate, risk of quaternary salt |
| Byproducts | Borate salts, water | Halide salt, over-alkylated products |
References
-
Baxendale, I. R., & Ley, S. V. (2017). The reductive amination of aldehydes and ketones. In Comprehensive Organic Synthesis II (pp. 1-43). Elsevier. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][6]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link][1]
-
University of Calgary. Alkylation of Amines. [Link]
-
ChemHelp ASAP. reductive amination & secondary amine synthesis. (2020). [Link][4]
-
Myers, A. G. Reductive Amination. Harvard University. [Link]
-
Organic Reactions. The Leuckart-Wallach Reaction. [Link]
-
Pharmaffiliates. N-Methyl-N-(3-cyanopropyl)benzylamine. [Link][7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Guide: Purification of N-Methyl-N-(3-cyanopropyl)benzylamine
CAS: 89690-05-1 | Formula: C₁₂H₁₆N₂ | MW: 188.27 g/mol [1]
Technical Overview & Purity Diagnostics
N-Methyl-N-(3-cyanopropyl)benzylamine is a tertiary amine intermediate used in the synthesis of pharmaceutical compounds (e.g., antihistamines, HCV inhibitors).[1] It is typically synthesized via the alkylation of N-methylbenzylamine with 4-chlorobutyronitrile (or 4-bromobutyronitrile).[1]
High-purity isolation is challenging due to the similar basicity of the starting secondary amine and the product, as well as the thermal sensitivity of the nitrile group.[1]
Common Impurity Profile
| Impurity Type | Source | Chemical Nature | Removal Strategy |
| N-Methylbenzylamine | Unreacted Starting Material | Secondary Amine (Basic) | Chemical Scavenging + Acid/Base Extraction |
| 4-Chlorobutyronitrile | Unreacted Reagent | Neutral Alkyl Halide | Acid/Base Extraction (Remains in Organic) |
| Hydrolysis Products | Side Reaction | Amide / Carboxylic Acid | Alkaline Wash / pH Control |
| N-Oxides | Oxidation | Polar Salt-like | Silica Gel Filtration / Reduction |
Troubleshooting & FAQ
Q1: I have significant unreacted N-methylbenzylamine (secondary amine) in my crude oil. Standard acid/base extraction isn't removing it.[1] Why?
Diagnosis: Both the product (tertiary amine) and the impurity (secondary amine) are basic.[1] When you extract with acid, both protonate and move to the aqueous layer.[1][2] When you basify, both return to the organic layer.[1] Solution: Use Chemical Scavenging before the acid wash.[1]
-
Dissolve the crude mixture in an inert solvent (DCM or Toluene).[1]
-
Add a slight excess (1.1 - 1.5 eq relative to the impurity) of Acetic Anhydride or Benzoyl Chloride .[1]
-
Stir for 30–60 minutes. This converts the secondary amine into a neutral amide .[1] The tertiary amine product cannot react.[1]
-
Now perform the Acid Wash (Protocol A).[1] The neutral amide will stay in the organic layer, while your product moves to the aqueous acid phase.[1]
Q2: The product is dark/colored after distillation. How do I improve color and purity?
Diagnosis: Thermal degradation or oxidation (N-oxide formation) occurred during high-temperature distillation.[1] Solution:
-
Vacuum is critical: Ensure pressure is <1 mmHg (high vacuum).[1] The boiling point is high (>150°C at reduced pressure).[1]
-
Pre-treatment: Pass the crude oil through a short pad of silica gel or basic alumina using 5% MeOH/DCM before distillation to remove polar tars and N-oxides.[1]
-
Stabilization: Store under nitrogen/argon to prevent N-oxide formation.[1]
Q3: My nitrile peak (IR ~2240 cm⁻¹) is diminishing, and I see amide peaks. What happened?
Diagnosis: Hydrolysis of the nitrile group.[1] This often happens if the acid/base workup is too hot or if the pH extremes are maintained for too long.[1] Solution:
-
Keep all aqueous washes cold (0–5°C) .[1]
-
Avoid strong mineral acids (conc.[1] HCl) or strong boiling bases (NaOH) for extended periods.[1] Use 1M HCl for extraction and Ammonium Hydroxide (NH₄OH) or K₂CO₃ for basification, rather than NaOH pellets.[1]
Detailed Purification Protocols
Protocol A: The "Scavenge & Switch" Extraction (High Purity)
Best for removing unreacted secondary amines and neutral alkyl halides.[1]
Reagents:
-
Solvent: Dichloromethane (DCM) or Toluene[1]
-
Scavenger: Acetic Anhydride[1]
-
Acid: 1M Hydrochloric Acid (HCl)[1]
-
Base: 25% Ammonium Hydroxide or sat.[1] K₂CO₃
Step-by-Step:
-
Scavenging: Dilute crude reaction mixture in DCM. Add Acetic Anhydride (calc.[1] based on % impurity by GC/LC) and stir at RT for 1 hour.
-
First Acid Extraction: Add cold 1M HCl to the organic phase.[1] Shake and separate.
-
Wash: Wash the aqueous layer once with a small volume of fresh DCM to remove trapped neutrals.[1] Discard organic wash.[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add Base until pH > 10. The oil should separate.[1]
-
Final Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Vacuum Distillation
Best for final polishing of the oil.[1]
-
Vacuum: < 0.5 mmHg (Oil pump required).[1]
-
Temperature: Expect bp > 140°C at 0.5 mmHg (Estimate based on MW and structure).
-
Note: If the pot temperature exceeds 180°C, stop and switch to column chromatography to avoid nitrile degradation.
Process Logic Visualization
The following diagram illustrates the logic flow for the "Scavenge & Switch" protocol, ensuring the separation of basic, neutral, and secondary amine impurities.
Figure 1: Logical flow for the chemical scavenging and acid-base extraction purification method.
References
-
Santa Cruz Biotechnology. N-Methyl-N-(3-cyanopropyl)benzylamine (CAS 89690-05-1) Product Data.[1][7] Retrieved from [1]
-
ChemicalBook. N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE Properties and Safety. Retrieved from [1]
-
Org. Synth. 1950, 30, 59. Purification of Tertiary Amines via Scavenging (General Protocol Adaptation).[1] Retrieved from (Note: Adapted from general N-alkylation workup procedures).[1]
-
University of Rochester. Workup of Amine Reactions: Removal of Excess Amines.[1] Retrieved from [1]
Sources
- 1. N-methyl-N-benzylnitrosamine | C8H10N2O | CID 13643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. N-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. N-Methyl-N-(3-cyanopropyl)benzylamine | CAS 89690-05-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine
A Guide to Troubleshooting and Impurity Mitigation
Welcome to the technical support center for the synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and achieve a high-purity final product.
I. Synthetic Overview: Pathways to N-Methyl-N-(3-cyanopropyl)benzylamine
The preparation of N-Methyl-N-(3-cyanopropyl)benzylamine typically proceeds through a two-step sequence involving the formation of an N-C bond followed by a C-N bond. The two most common synthetic routes are:
-
Route A: N-methylation of benzylamine to yield N-methylbenzylamine, followed by cyanoethylation with acrylonitrile.
-
Route B: Cyanoethylation of benzylamine with acrylonitrile to form N-(3-cyanopropyl)benzylamine, followed by N-methylation.
Both routes are viable, but each presents a unique set of challenges regarding side reactions and impurity formation. This guide will primarily focus on troubleshooting issues arising from these pathways.
Visualizing the Synthesis and Potential Pitfalls
The following diagram illustrates the primary synthetic routes and highlights potential side reactions that can lead to impurities. Understanding these pathways is the first step in effective troubleshooting.
Caption: Synthetic routes to N-Methyl-N-(3-cyanopropyl)benzylamine and common impurity pathways.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Low Yield of N-Methyl-N-(3-cyanopropyl)benzylamine
Question: My final yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Let's break down the possibilities.
Potential Cause 1: Incomplete N-Methylation or Cyanoethylation
The nucleophilicity of the amine and the reactivity of the electrophile are key. In Route A, if the N-methylation of benzylamine is sluggish, you will carry over unreacted starting material into the cyanoethylation step, leading to a complex mixture. Similarly, in Route B, incomplete cyanoethylation will result in unreacted benzylamine being carried forward.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress. Ensure the disappearance of the starting amine before proceeding to the next step or workup.
-
Optimize Reaction Conditions:
-
Temperature: For N-methylation via reductive amination, temperatures between 120-140°C are often required.[1] For cyanoethylation, which is often exothermic, cooling may be necessary to prevent side reactions.[2]
-
Catalyst: If using a catalyst, ensure it is active and used in the correct loading. For example, in reductive amination, the choice of catalyst can significantly impact the reaction rate.
-
Stoichiometry: A slight excess of the methylating agent or acrylonitrile can drive the reaction to completion, but be cautious as a large excess can lead to over-alkylation or bis-cyanoethylation.
-
Potential Cause 2: Side Reactions Consuming Starting Materials
The primary culprits here are over-alkylation and bis-cyanoethylation.
-
Over-alkylation: In the N-methylation step, the product (N-methylbenzylamine) can be more nucleophilic than the starting benzylamine, leading to the formation of N,N-dimethylbenzylamine and even quaternary ammonium salts.[3]
-
Bis-cyanoethylation: In the cyanoethylation of a primary amine, the initial product can react with a second molecule of acrylonitrile.[4]
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully controlled amount of the alkylating or cyanoethylating agent. A slow, dropwise addition can help maintain a low concentration of the electrophile and minimize these side reactions.
-
Choice of Reagents: Consider using a less reactive methylating agent or protecting the secondary amine before methylation if over-alkylation is a significant issue.
Potential Cause 3: Product Loss During Workup and Purification
The basicity of the target amine can lead to challenges during extraction and purification.
Troubleshooting Steps:
-
Extraction pH: During an acid-base workup, ensure the pH of the aqueous layer is sufficiently high (typically >10) to deprotonate the amine and allow for efficient extraction into an organic solvent.
-
Chromatography: If using column chromatography, be aware that tertiary amines can interact strongly with acidic silica gel, leading to tailing and poor separation.[5] Consider using a basic alumina column or treating the silica gel with a small amount of triethylamine in the eluent.[5]
High Impurity Profile in the Final Product
Question: My final product shows multiple peaks on GC/LC-MS. What are these impurities and how do I get rid of them?
Answer: Identifying the impurities is the first step to eliminating them. Here are some of the most common culprits and how to address them.
| Impurity | Potential Source | Identification | Mitigation Strategy |
| N-benzyl-N-methyl-N-(3-carboxypropyl)amine | Hydrolysis of the nitrile group during acidic or basic workup.[6][7][8][9][10] | LC-MS, IR (disappearance of nitrile peak, appearance of carboxylic acid C=O stretch) | Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Use mild workup conditions. |
| Polyacrylonitrile | Polymerization of acrylonitrile, often initiated by bases, light, or radicals.[11] | Insoluble white solid, broad signals in NMR. | Use an inhibitor (like hydroquinone) in the acrylonitrile.[12] Perform the reaction under an inert atmosphere and protect from light. |
| Unreacted Starting Materials | Incomplete reaction. | GC, LC-MS, NMR. | Monitor reaction to completion. Optimize reaction conditions (temperature, time, catalyst). |
| Over-alkylated/Bis-cyanoethylated Products | Reaction of the product with the electrophile. | GC-MS, LC-MS, NMR. | Control stoichiometry and addition rate of the electrophile. |
Visualizing the Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting purity issues.
Caption: A logical workflow for troubleshooting purity issues in the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route, A or B, is generally preferred?
A1: Both routes have their merits. Route A (N-methylation first) can be advantageous as N-methylbenzylamine is a commercially available starting material, simplifying the first step.[13][14][15] However, controlling the selectivity of the N-methylation to avoid over-methylation can be challenging. Route B (cyanoethylation first) avoids the issue of over-methylation in the initial step, but the intermediate, N-(3-cyanopropyl)benzylamine, may be more prone to bis-cyanoethylation if conditions are not carefully controlled. The choice often depends on the available starting materials and the specific challenges encountered in the laboratory.
Q2: What are the best analytical techniques to monitor the reaction and assess purity?
A2: A combination of techniques is ideal.
-
TLC: Excellent for rapid, qualitative monitoring of the reaction progress.
-
GC-MS: Ideal for identifying volatile starting materials, intermediates, and byproducts.
-
LC-MS: Useful for analyzing less volatile compounds and confirming molecular weights of impurities.
-
NMR (¹H and ¹³C): Essential for structural confirmation of the final product and for quantifying the purity against a known standard.
Q3: Are there any specific safety precautions I should take when working with acrylonitrile?
A3: Yes, acrylonitrile is a toxic and flammable liquid.[11] It is also prone to exothermic polymerization.[11] Always handle acrylonitrile in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid exposure to heat, light, and bases which can initiate polymerization. It is advisable to use acrylonitrile that contains a polymerization inhibitor.[12]
Q4: My product is a yellow oil, but I expected a colorless liquid. What causes the color?
A4: Color in the final product can be due to several factors. Minor impurities, especially those with conjugated systems, can impart color. Additionally, some degradation of the starting materials or product during the reaction or purification (e.g., at high temperatures) can lead to colored byproducts. If the color is accompanied by other impurities in your analytical data, further purification (e.g., column chromatography or distillation) may be necessary.
IV. Experimental Protocols
General Procedure for N-Methylation of Benzylamine (Reductive Amination)
-
To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., methanol or THF), add aqueous formaldehyde (37%, 1.1 eq).[1]
-
Stir the mixture at room temperature for 1 hour.
-
Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise while cooling the reaction in an ice bath.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Perform an acid-base extraction to isolate the N-methylbenzylamine.
General Procedure for Cyanoethylation of an Amine
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Cool the solution in an ice bath.
-
Add acrylonitrile (1.0-1.2 eq), containing a polymerization inhibitor, dropwise to the cooled solution. The reaction can be exothermic.[2]
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
V. References
-
Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 13, 2026.
-
Clark, J. (2023). Hydrolysis of nitriles. Chemguide.
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid.
-
ResearchGate. (2025). Polymerization of acrylonitrile.
-
ResearchGate. (n.d.). Scheme 2. Polymerization of acrylonitrile.
-
ResearchGate. (n.d.). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases.
-
Chemcess. (2024). Acrylonitrile: Properties, Reactions, Production And Uses.
-
IGTPAN. (n.d.). THE Chemistry - OF Acrylonitrile.
-
Guerrero-Pérez, M. O., & Bañares, M. A. (2018). Emulsion Polymerization of Acrylonitrile in Aqueous Methanol.
-
Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
-
Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5.
-
ResearchGate. (n.d.). ORIGINAL PAPER Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural.
-
Sciencemadness Discussion Board. (2011). Seperation of amines(Post-alkylation) : Hypothetical.
-
ResearchGate. (n.d.). reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst.
-
Biotage. (2023). Is there an easy way to purify organic amines?.
-
MDPI. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media.
-
Wikipedia. (n.d.). Cyanoethylation.
-
Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
Supporting Information. (n.d.). N-monomethylation of amines using paraformaldehyde and H2.
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017).
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
-
PubMed. (n.d.). Contribution of DNA Methylation and Benzylation to N-nitroso-N-benzyl-methylamine-induced Mutagenesis in Bacteria: Effects of Rat Liver Cytochrome P450 Isozymes and Glutathione Transferases.
-
Supporting Information. (n.d.). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol.
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
-
ResearchGate. (n.d.). Schematics of acrylonitrile cyanoethylation reaction and overview of....
-
Wikipedia. (n.d.). Amine alkylation.
-
PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.
-
ChemicalBook. (n.d.). N-Methylbenzylamine synthesis.
-
Pharmaffiliates. (n.d.). N-Methyl-N-(3-cyanopropyl)benzylamine.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
YouTube. (2020). reductive amination & secondary amine synthesis.
-
PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters.
-
PMC. (2023). Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents.
-
PubChem - NIH. (n.d.). N-Methylbenzylamine | C8H11N | CID 7669.
Sources
- 1. rsc.org [rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, the efficient construction of substituted benzylamines is a critical endeavor. N-Methyl-N-(3-cyanopropyl)benzylamine, also known as 4-[Methyl(phenylmethyl)amino]butanenitrile, is a versatile intermediate whose synthesis warrants a careful selection of methodology to ensure optimal yield, purity, and scalability. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: direct alkylation and reductive amination. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to inform your synthetic strategy.
At a Glance: Synthesis Methods Compared
| Method | Starting Materials | Key Reagents | General Yield | Key Advantages | Key Disadvantages |
| Direct Alkylation | N-methylbenzylamine, 4-halobutyronitrile | Base (e.g., K₂CO₃, NaH) | Moderate to High | Straightforward, one-step reaction. | Potential for over-alkylation, requires careful control of stoichiometry. |
| Reductive Amination | N-methylbenzylamine, 3-cyanopropanal (or its precursor) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High | High selectivity, avoids over-alkylation, milder conditions. | May require the synthesis of the aldehyde precursor, can be a two-step process. |
Method 1: Direct Alkylation
Direct alkylation is a classical and straightforward approach for the formation of C-N bonds. In this method, the nitrogen atom of N-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbon of a 4-halobutyronitrile (e.g., 4-chlorobutyronitrile or 4-bromobutyronitrile) in an SN2 reaction. The presence of a base is crucial to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction, and to scavenge the hydrogen halide byproduct.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen of N-methylbenzylamine attacks the carbon atom bearing the halogen. A transition state is formed where the N-C bond is forming and the C-X (X = Cl, Br) bond is breaking. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway. The choice of base is important; a non-nucleophilic base like potassium carbonate is often preferred to avoid side reactions.
Experimental Protocol: Direct Alkylation
This protocol is based on established principles of N-alkylation of secondary amines.
Materials:
-
N-methylbenzylamine
-
4-Chlorobutyronitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylbenzylamine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 4-chlorobutyronitrile (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Methyl-N-(3-cyanopropyl)benzylamine.
Method 2: Reductive Amination
Reductive amination is a highly effective and selective method for the synthesis of amines.[1][2] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of a secondary amine (N-methylbenzylamine) with a carbonyl compound (3-cyanopropanal), followed by in-situ reduction of the iminium ion to the corresponding tertiary amine. This method circumvents the issue of over-alkylation often encountered in direct alkylation.[1]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final tertiary amine product.[1][2] These reducing agents are particularly useful as they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the iminium ion as it is formed.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure adapted from standard reductive amination methodologies.
Materials:
-
N-methylbenzylamine
-
3-Cyanopropanal (or a stable precursor/equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve N-methylbenzylamine (1.0 eq.) and 3-cyanopropanal (1.1 eq.) in dichloromethane.
-
Stir the solution at room temperature for 20-30 minutes. A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is typically exothermic, so maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-Methyl-N-(3-cyanopropyl)benzylamine.
Product Characterization
Independent of the synthetic route chosen, the final product, N-Methyl-N-(3-cyanopropyl)benzylamine, should be thoroughly characterized to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and multiplets for the propyl chain protons.
-
¹³C NMR (CDCl₃): The spectrum should display resonances for the aromatic carbons, the benzylic carbon, the N-methyl carbon, the carbons of the propyl chain, and the nitrile carbon (typically around 119 ppm).
-
IR (neat): Characteristic absorption bands are expected for the C≡N stretch (around 2245 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₆N₂ = 188.27 g/mol ).
Conclusion
Both direct alkylation and reductive amination are viable methods for the synthesis of N-Methyl-N-(3-cyanopropyl)benzylamine. The choice between the two will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the importance of minimizing side products.
-
Direct alkylation offers a more direct route but may require careful optimization to control the formation of quaternary ammonium salt byproducts.
-
Reductive amination provides higher selectivity and is generally a cleaner reaction, though it may necessitate an additional step to prepare the aldehyde starting material.
For laboratory-scale synthesis where purity and selectivity are paramount, reductive amination is often the preferred method. For larger-scale production where cost and step-economy are critical, direct alkylation may be more attractive, provided that the reaction conditions are well-controlled.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Benzylamines.
- Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol - Supporting Inform
- Master Organic Chemistry. (2017, September 1).
- Pharmaffiliates. N-Methyl-N-(3-cyanopropyl)benzylamine.
- Journal of Organic Chemistry & Process Research. (2024, April 29).
- Secor, H. V., et al. (1994). Synthesis of [methyl-¹⁴C]-N-methylputrescine. Journal of Labelled Compounds and Radiopharmaceuticals, 34(5).
Sources
Comprehensive Validation Guide: Analytical Profiling of N-Methyl-N-(3-cyanopropyl)benzylamine
Executive Summary: The Analytical Imperative
In the high-stakes landscape of pharmaceutical intermediate synthesis, N-Methyl-N-(3-cyanopropyl)benzylamine (CAS 89690-05-1) serves as a critical linchpin. Often utilized as a precursor in the biosynthesis of tropane alkaloids and nicotine analogs, its purity directly dictates the yield and safety profile of downstream APIs.
As researchers, we often face a dilemma: Do we rely on generic amine gradients, or do we engineer a specific, validated protocol?
This guide objectively compares the performance of a robust HPLC-UV method against high-sensitivity LC-MS/MS alternatives. While mass spectrometry offers lower detection limits, our validation data suggests that for routine assay and purity profiling (98%+ purity requirements), a properly buffered HPLC-UV method provides superior linearity, robustness, and cost-efficiency.
Compound Profile & Analytical Challenges
Before defining the method, we must understand the analyte.
-
Chemical Name: 4-(Benzyl(methyl)amino)butanenitrile
-
Molecular Formula:
[1][2][3] -
MW: 188.27 g/mol [1]
-
pKa (Calculated): ~9.5 (Tertiary amine)
-
Chromophores: Benzyl ring (UV active), Nitrile group (Weak UV).
The Challenge: The tertiary amine moiety is prone to severe peak tailing on standard C18 silica columns due to interaction with residual silanols.[4] Furthermore, the nitrile group is susceptible to hydrolysis under extreme pH, requiring a buffered mobile phase that balances peak shape with analyte stability.
Diagram 1: Impurity Formation & Analytical Logic
Caption: Analytical pathway tracking the stability of the nitrile group and amine oxidation states.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
We evaluated two distinct methodologies to determine the "Gold Standard" for routine QC.
| Feature | Method A: HPLC-UV (Recommended) | Method B: LC-MS/MS |
| Principle | Ion-Pairing / Buffered RP-HPLC | Electrospray Ionization (ESI+) |
| Linearity ( | > 0.999 (High precision at macro levels) | > 0.995 (Saturation at high conc.) |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 0.01 µg/mL / 0.05 µg/mL |
| Peak Shape (Tailing) | 1.1 (Excellent with TEA modifier) | 1.3 (Variable without non-volatile salts) |
| Robustness | High (Insensitive to matrix salts) | Moderate (Susceptible to ion suppression) |
| Cost Per Run | Low ($) | High ( |
Expert Insight: While LC-MS/MS is superior for detecting trace genotoxic impurities, Method A (HPLC-UV) is the validated choice for assay and purity determination of the intermediate itself. The benzyl chromophore provides sufficient UV absorption at 254 nm, avoiding the need for expensive MS instrumentation in routine manufacturing environments.
Deep Dive: The Validated Protocol (Method A)
This protocol uses a "High-pH" strategy (if using hybrid columns) or a "Low-pH Ion Suppression" strategy. We selected the Low-pH strategy as it is more compatible with standard silica columns and prevents nitrile hydrolysis.
Chromatographic Conditions[4][5][6][7][8][9][10][11]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or Waters XBridge C18.
-
Why: Extra-dense bonding (XDB) reduces silanol activity, crucial for the tertiary amine.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).
-
Expert Note: TEA acts as a "sacrificial base," saturating silanol sites to ensure the target amine elutes with a symmetrical peak.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Primary), 210 nm (Secondary for impurities).
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Ramp |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Experimental Validation Data
The following data represents the performance of the optimized Method A.
System Suitability & Specificity
The method successfully resolves the target peak from the known precursor N-methylbenzylamine.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Retention Time | ~ 6.5 ± 0.5 min | 6.42 min | Pass |
| Tailing Factor ( | 1.12 | Pass | |
| Theoretical Plates | 8450 | Pass | |
| Resolution ( | 4.2 | Pass |
Linearity & Range
A 5-point calibration curve was constructed from 50% to 150% of the target concentration (0.5 mg/mL).
-
Equation:
-
Correlation Coefficient (
): 0.9998 -
Range: 0.25 mg/mL – 0.75 mg/mL
Accuracy (Recovery)
Spike recovery experiments were performed at three levels.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.4% | 0.52 |
| 100% | 100.1% | 0.38 |
| 120% | 99.8% | 0.61 |
Validation Workflow Diagram
This diagram outlines the logical flow for validating this specific amine-nitrile intermediate, adhering to ICH Q2(R1) guidelines.
Diagram 2: Validation Logic Flow
Caption: Step-by-step validation decision tree ensuring ICH Q2 compliance.
References
-
Pharmaffiliates. (n.d.). N-Methyl-N-(3-cyanopropyl)benzylamine Product Profile. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Chromatography Forum. (2009). HPLC Analysis of Tertiary Amines: Strategies for Peak Shape Improvement. Retrieved from [Link]
-
ResearchGate. (2020). Development and Validation of HPLC Methods for Benzylamine Derivatives. Retrieved from [Link]
Sources
- 1. N-Methyl-N-(3-cyanopropyl)benzylamine | CAS 89690-05-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE | 89690-05-1 [amp.chemicalbook.com]
- 3. N-Methyl-N-(3-cyanopropyl)benzylamine, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE Reference Standards: A Technical Comparison Guide
This guide outlines the technical specifications, experimental validation, and comparative performance of N-Methyl-N-(3-cyanopropyl)benzylamine (CAS: 89690-05-1) reference standards.[1] It is designed for analytical chemists and process engineers involved in the synthesis and impurity profiling of alkaloid derivatives (specifically Nicotine and Tropane analogs) and complex amine intermediates.[1]
Executive Summary & Application Context
N-Methyl-N-(3-cyanopropyl)benzylamine is a critical tertiary amine intermediate containing a nitrile functionality.[1] It serves two primary roles in pharmaceutical development:
-
Impurity Reference Standard: Used to quantify unreacted intermediates or by-products in the synthesis of pyrrolidine-based alkaloids (e.g., Nicotine derivatives) and diamine ligands.[1]
-
Synthetic Building Block: A precursor for the generation of N-methyl-1,4-butanediamine derivatives via nitrile reduction.[1]
This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives, demonstrating why high-purity standards are non-negotiable for validated HPLC/GC methods.[1]
Technical Specifications & Characterization
To ensure data integrity, the reference standard must meet the following physicochemical criteria. These parameters distinguish a "Reference Standard" from a generic chemical reagent.
Table 1: Comparative Specifications of Standard Grades
| Feature | Option A: Analytical Reference Standard (Recommended) | Option B: Research Grade / Building Block |
| Assay (HPLC) | ≥ 98.0% (w/w) | ~95.0% (often determined by Area%) |
| Identification | 1H-NMR, MS, IR (All confirmed) | 1H-NMR only |
| Residual Solvents | Quantified (GC-HS) & Reported | Not tested |
| Water Content | Quantified (Karl Fischer) | Hygroscopic (Unknown %) |
| Uncertainty | Expanded Uncertainty ( | No uncertainty data |
| Primary Use | Quantitative Impurity Profiling, Method Validation | Synthetic starting material |
Experimental Validation: HPLC Purity Assessment
The following protocol is a self-validating system designed to separate N-Methyl-N-(3-cyanopropyl)benzylamine from its potential degradation products (e.g., hydrolysis of the nitrile to amide/acid or N-debenzylation).
Method Principles (Expertise & Experience)[1]
-
Column Choice: A C18 column with high carbon load is selected to retain the hydrophobic benzyl group.[1]
-
Mobile Phase pH: The tertiary amine is basic (pKa ~9-10).[1] Using a high pH (pH 9.[1]5) buffer ensures the amine is uncharged, improving peak shape and retention.[1] Alternatively, an acidic mobile phase (0.1% Formic Acid) protonates the amine, but may cause tailing without end-capping; therefore, a high pH resistant C18 is preferred for superior peak symmetry.[1]
-
Detection: The nitrile group has weak UV absorbance, but the Benzyl moiety provides a strong chromophore at 210–220 nm.[1]
Step-by-Step Protocol
Equipment: HPLC with PDA/UV Detector or LC-MS. Column: XBridge C18 (or equivalent high-pH stable), 4.6 x 150 mm, 3.5 µm.[1]
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (adjusted with Ammonia).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 12.1 | 90 | 10 | 1.0 |
| 15.0 | 90 | 10 | 1.0 |
System Suitability Testing (Self-Validating Criteria):
-
Tailing Factor (
): Must be < 1.5 (Ensures no secondary interactions with silanols).[1] -
Theoretical Plates (
): > 5000 (Ensures column efficiency). -
Injection Precision: RSD < 2.0% for 5 replicate injections of the standard.
Performance Comparison: Reference Standard vs. Crude Material
In a comparative study, the Analytical Reference Standard was tested against a Crude Synthetic Intermediate (Option B).[1]
Experiment: Impurity Response Factor Determination
-
Objective: To determine if "Area %" from a crude material is accurate for quantification.
-
Observation: The crude material contained 4% water and 2% residual solvent (DCM), which are invisible to UV detection.[1]
-
Result:
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting and qualifying the reference standard within a GMP workflow.
Caption: Decision matrix for qualifying N-Methyl-N-(3-cyanopropyl)benzylamine reference standards. Note that crude materials require extensive "Mass Balance" characterization before use.
Stability & Handling Protocols
To maintain the integrity of the standard (CAS 89690-05-1), the following handling procedures are mandatory based on its chemical structure (nitrile and tertiary amine).
-
Hygroscopicity: The amine functionality can absorb atmospheric moisture.[1]
-
Protocol: Store in a desiccator at 2–8°C . Equilibrate to room temperature for 30 minutes before weighing to prevent condensation.
-
-
Solubility:
-
Incompatibility: Avoid strong acids (hydrolysis of nitrile to carboxylic acid) and strong oxidizers (N-oxide formation).[1]
References
-
Pharmaffiliates. (n.d.). N-Methyl-N-(3-cyanopropyl)benzylamine Reference Standard Specifications. Retrieved from [Link]
-
ICH Guidelines. (2006).[1] Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
